molecular formula C11H20N2O2 B12864573 2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethan-1-one

2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B12864573
M. Wt: 212.29 g/mol
InChI Key: WPPKQBXUVITVLG-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of both piperidine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of piperidine derivatives with pyrrolidine derivatives under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the piperidine, followed by nucleophilic substitution with a pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride as a base in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-3-yloxy)-1-(morpholin-1-yl)ethanone
  • 2-(Piperidin-3-yloxy)-1-(azetidin-1-yl)ethanone

Uniqueness

2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone is unique due to its specific combination of piperidine and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

2-piperidin-3-yloxy-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C11H20N2O2/c14-11(13-6-1-2-7-13)9-15-10-4-3-5-12-8-10/h10,12H,1-9H2

InChI Key

WPPKQBXUVITVLG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)COC2CCCNC2

Origin of Product

United States

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